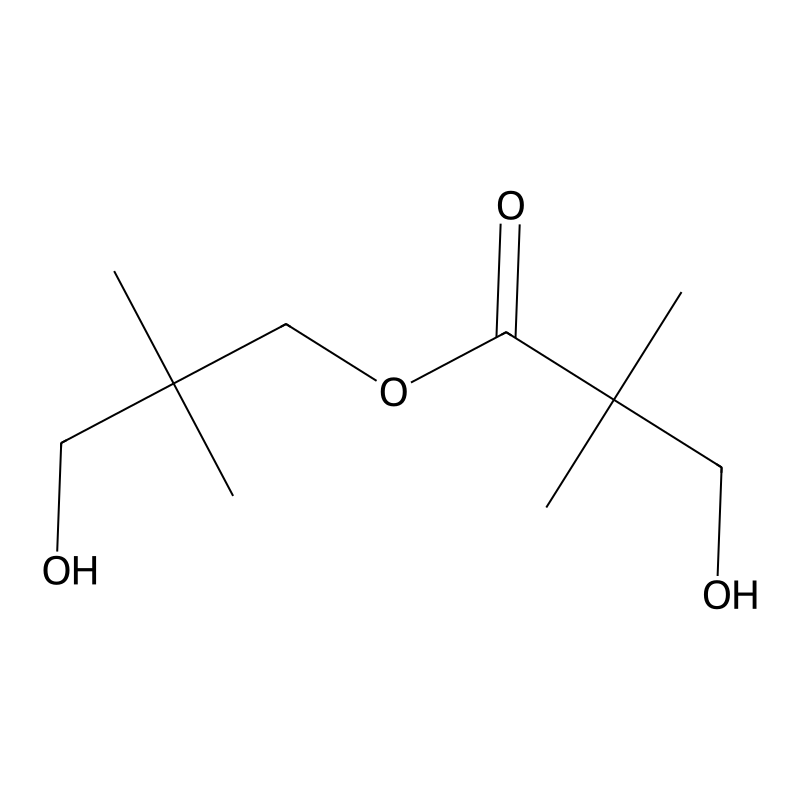

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coatings

Field: Material Science

Method of Application: The compound is used as a building block in the synthesis of polyester resins.

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry

Application: “3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate” is used as a pharmaceutical intermediate.

Method of Application: As an intermediate, this compound is used in various stages of drug synthesis.

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as Hydroxypivalyl Hydroxypivalate or HPHP Glycol, is a difunctional ester-glycol with the molecular formula and a molecular weight of 204.26 g/mol. It is characterized by two hydroxyl groups and is primarily utilized in the production of polyester resins for various coatings, including automotive applications. The compound has a CAS number of 1115-20-4 and is recognized for its role in enhancing the properties of coatings by providing flexibility and durability while maintaining mechanical integrity .

- Esterification: It can react with acids to form new esters, releasing water.

- Transesterification: This compound can participate in transesterification reactions where it exchanges its alkoxy group with another alcohol.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield the corresponding alcohol and acid.

These reactions are significant in modifying resin properties or synthesizing new compounds for specific applications.

The synthesis of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate typically involves:

- Esterification Reaction: The reaction of 3-hydroxy-2,2-dimethylpropanoic acid with an alcohol (such as 3-hydroxy-2,2-dimethylpropanol) under acidic conditions to form the ester.

- Catalysis: Acid or base catalysts may be employed to enhance reaction rates and yields.

- Purification: The resulting product is purified through distillation or recrystallization to obtain the desired purity level.

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is primarily used in:

- Polyester Resins: Used in coatings for automotive finishes due to its ability to enhance flexibility and durability.

- Coatings Industry: Improves flow properties and leveling during curing processes in powder coatings.

- Chemical Intermediates: Serves as a building block for various chemical syntheses.

Interaction studies involving 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate focus on its compatibility with other materials used in coatings and resins. Research indicates that it interacts favorably with other glycols and resins to enhance mechanical properties without compromising stability or performance. Further studies are required to explore its interactions at the molecular level with biological systems or other chemical entities.

Several compounds share structural similarities with 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | 1.00 | Similar structure; used in similar applications |

| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.96 | Contains multiple hydroxymethyl groups |

| Ethyl 3-hydroxy-2-methylpropanoate | 89534-52-1 | 0.96 | Variation with different alkyl groups |

| 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 | 0.96 | Contains an ethoxy group |

The uniqueness of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate lies in its dual hydroxyl functionality combined with a branched structure that imparts specific mechanical properties desirable in coating applications while maintaining flexibility and stability .

Tishchenko Reaction-Based Synthesis Pathways

The Tishchenko reaction serves as the primary synthetic route for producing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate from hydroxypivaldehyde precursors. This disproportionation reaction involves the simultaneous oxidation and reduction of aldehyde molecules to form the corresponding ester product. The reaction mechanism proceeds through metal alkoxide catalysis, where one aldehyde molecule acts as a hydride donor while another functions as an acceptor, ultimately yielding the desired ester compound.

The fundamental chemistry underlying this transformation involves the coordination of hydroxypivaldehyde to metal alkoxide catalysts, followed by hemiacetal formation and subsequent hydride transfer processes. Research has demonstrated that hydroxypivalic acid neopentyl glycol ester can be produced by a Tishchenko reaction directly from hydroxypivaldehyde in the presence of basic catalysts such as aluminum oxide. This approach offers significant advantages in terms of atom economy and reaction efficiency compared to traditional multi-step synthetic sequences.

Catalytic Systems for Hydroxypivaldehyde Disproportionation

Aluminum alkoxide catalysts represent the most extensively studied catalytic systems for hydroxypivaldehyde disproportionation reactions. The catalytic mechanism begins with aldehyde coordination to the Lewis acidic aluminum center, followed by alkoxide group migration to form a hemiacetal intermediate. Subsequent coordination of a second aldehyde molecule enables hydride transfer from the hemiacetal to the newly coordinated substrate, generating the mixed ester product while regenerating the alkoxide catalyst.

Industrial applications typically employ aluminum methylate or aluminum ethoxide as preferred catalysts due to their high activity and selectivity profiles. The catalyst loading requirements generally range from 0.1 to 5 mole percent relative to the aldehyde substrate, with higher loadings providing increased reaction rates but potentially leading to side product formation. Temperature conditions for optimal catalytic performance typically fall within the 40-80°C range, balancing reaction kinetics with catalyst stability considerations.

Alternative catalytic systems have been explored, including magnesium alkoxides and other alkaline earth metal derivatives. Historical studies by Franke and Kohn demonstrated that magnesium ethoxide could catalyze the condensation of hydroxypivaldehyde to produce the desired ester in 59% yield. However, aluminum-based systems generally provide superior performance in terms of both yield and selectivity metrics.

A remarkable discovery involves catalyst-free Tishchenko reactions under specific thermal conditions. Research has shown that hydroxypivaldehyde can undergo disproportionation without external catalysts when heated to temperatures between 60-150°C for extended periods. This approach represents an environmentally benign alternative to metal-catalyzed processes, although reaction times are significantly longer compared to catalyzed systems.

Alkoxide-Mediated Cyclization Mechanisms

The mechanistic pathway for alkoxide-mediated cyclization involves multiple sequential steps that collectively facilitate the formation of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate. The accepted mechanism begins with rapid and reversible ligand exchange between the metal alkoxide catalyst and hydroxypivaldehyde substrate. This coordination event renders the subsequent carbometalation reaction effectively intramolecular, providing enhanced selectivity and reaction efficiency.

Detailed kinetic investigations have revealed first-order dependence on both catalyst and aldehyde concentrations, supporting a mechanism involving rate-determining hydride transfer processes. Thermodynamic studies indicate activation energies of approximately 7.16 kcal/mol for the rate-determining step, with highly negative entropy values suggesting ordered transition state geometries. Primary isotope effects (kH/kD = 2.7) confirm the involvement of hydride transfer in the rate-limiting transformation.

The cyclization mechanism proceeds through formation of a metallacyclic intermediate where the metal center is encapsulated by coordinated alkoxide and aldehyde ligands. This orchestrated sequence of metal-ligand, metal-carbon, and carbon-carbon bond formation events enables precise control over regioselectivity and stereochemical outcomes. The resulting cyclic structure facilitates subsequent hydride transfer and ester bond formation with high efficiency.

Organoactinide complexes have demonstrated particular effectiveness in mediating these cyclization reactions. Studies utilizing bis(pentamethylcyclopentadienyl)thorium dimethyl and tetrakis(diethylamido)thorium complexes have achieved yields of 85-65% in catalytic aldehyde dimerization reactions. These systems exhibit remarkable functional group tolerance and can accommodate various substitution patterns on the aldehyde substrate.

Aldol Condensation-Hydrogenation Sequential Approaches

Sequential aldol condensation-hydrogenation methodologies represent alternative synthetic pathways for accessing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate through hydroxypivaldehyde intermediates. These approaches typically begin with the cross-aldol condensation of isobutyraldehyde and formaldehyde to generate hydroxypivaldehyde, followed by subsequent processing to the target ester compound. The sequential nature of these transformations allows for optimization of individual reaction steps and provides flexibility in process design considerations.

The aldol condensation step typically employs basic catalysts such as potassium carbonate or sodium hydroxide to facilitate carbon-carbon bond formation between the aldehyde components. Reaction conditions generally involve temperatures of 40-60°C with careful control of reactant stoichiometry to maximize hydroxypivaldehyde selectivity while minimizing side product formation. The resulting hydroxypivaldehyde can then be converted to the desired ester through various downstream processing approaches.

Microreactor-Enhanced Continuous Flow Synthesis

Continuous flow microreactor technology has emerged as a powerful tool for enhancing the efficiency and selectivity of aldol condensation reactions leading to hydroxypivaldehyde formation. Research has demonstrated that microreactor systems can achieve superior mass and heat transfer characteristics compared to conventional batch reactors, resulting in improved reaction kinetics and product quality. The enhanced mixing efficiency in microchannels enables precise control over reaction stoichiometry and minimizes the formation of undesired by-products.

Optimized continuous flow conditions for hydroxypivaldehyde synthesis typically involve residence times of 2-20 minutes at temperatures ranging from 100-140°C. These conditions represent significant improvements over traditional batch processes, which often require several hours to achieve comparable conversion levels. The reduced reaction times in flow systems help minimize thermal degradation and side reactions that can compromise product purity.

A key advantage of microreactor technology lies in its ability to facilitate multistep synthesis sequences within integrated reactor networks. Studies have shown that pyridinone intermediates can be formed in 97% yield under optimized flow conditions using pyran substrates, aminoacetaldehyde dimethyl acetal, and potassium hydroxide at 100°C in 2-minute residence times. These conditions enable seamless integration with downstream processing steps for ester formation.

The scalability of microreactor processes has been demonstrated through successful operation at various production scales while maintaining consistent product quality and yield metrics. Flow chemistry approaches also offer enhanced safety profiles compared to batch processes, particularly for reactions involving reactive aldehydes and strong bases. The continuous nature of flow processing enables real-time monitoring and control of reaction parameters, facilitating rapid optimization and troubleshooting.

Phase-Transfer Catalysis in Hydroxypivaldehyde Formation

Phase-transfer catalysis has proven highly effective for hydroxypivaldehyde synthesis from isobutyraldehyde and formaldehyde under heterogeneous reaction conditions. Immobilized polyethylene glycol catalysts have demonstrated exceptional performance in facilitating mass transfer between organic and aqueous phases while maintaining high catalytic activity. These systems enable efficient reaction progression under mild conditions with excellent selectivity profiles.

Optimized phase-transfer catalysis conditions typically involve polymer-supported polyethylene glycol 600 as the catalyst, with potassium carbonate serving as the inorganic base. Reaction temperatures of 40°C and 2-hour reaction times have been shown to achieve isobutyraldehyde conversions exceeding 96% with hydroxypivaldehyde selectivities greater than 98%. These performance metrics represent significant improvements over conventional homogeneous catalytic systems.

The recyclability of immobilized phase-transfer catalysts represents a major advantage for industrial applications. Studies have demonstrated that polymer-supported catalysts can be reused for at least five reaction cycles without significant loss of activity. The catalyst separation process involves simple filtration followed by washing with diethyl ether, ethanol, and water, enabling straightforward regeneration and reuse protocols.

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Polyethylene glycol 600-polystyrene | 40 | 2 | 96 | 98 |

| Cetyltrimethylammonium bromide | 65 | 4 | 89 | 92 |

| Benzyltrimethylammonium hydroxide | 20 | 6 | 100 | 100 |

Benzyltrimethylammonium hydroxide has emerged as a particularly effective phase-transfer catalyst for hydroxypivaldehyde synthesis at ambient temperatures. A feed mole ratio of 1.1:1.0:0.04 (isobutyraldehyde:formaldehyde:catalyst) at 20°C affords hydroxypivaldehyde in quantitative yield with approximately 100% selectivity. This represents a significant advancement in terms of energy efficiency and process simplicity compared to elevated temperature processes.

Esterification Strategies with Neopentyl Glycol Derivatives

Direct esterification approaches for synthesizing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate from neopentyl glycol and hydroxypivalic acid components offer alternative synthetic pathways that bypass aldehyde-based chemistry. These methods typically involve acid-catalyzed condensation reactions between the alcohol and carboxylic acid functionalities to form the desired ester linkage. The presence of multiple reactive sites in both starting materials requires careful optimization of reaction conditions to achieve high selectivity for the target product.

The esterification strategy offers certain advantages in terms of starting material availability and reaction predictability compared to aldehyde-based approaches. Neopentyl glycol and hydroxypivalic acid derivatives are readily accessible commercial materials that can be subjected to standard esterification protocols. However, the presence of multiple hydroxyl groups in neopentyl glycol can lead to oligomerization reactions that reduce the selectivity for the desired monoester product.

Acid-Catalyzed Direct Esterification Dynamics

Acid-catalyzed esterification reactions for producing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate typically employ mineral acids such as sulfuric acid or organic acids like para-toluenesulfonic acid as catalysts. The reaction mechanism proceeds through protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol hydroxyl group to form a tetrahedral intermediate. Subsequent elimination of water and catalyst regeneration completes the catalytic cycle.

Optimal catalyst loadings generally range from 0.01 to 1.0 weight percent relative to the total substrate mass, with sulfuric acid and para-toluenesulfonic acid demonstrating particular effectiveness. Higher catalyst concentrations can promote side reactions and product degradation, while insufficient catalyst levels result in unacceptably slow reaction rates. Temperature conditions typically fall within the 100-150°C range to achieve reasonable reaction kinetics while maintaining acceptable selectivity profiles.

The challenge of competing oligomerization reactions requires careful control of reaction stoichiometry and conditions. Research has shown that using excess alcohol relative to the carboxylic acid component can help suppress intermolecular esterification between carboxylic acid molecules. Additionally, the use of appropriate solvents and water removal techniques can drive the equilibrium toward ester formation while minimizing undesired side reactions.

Solvolysis approaches using methanol as the alcohol component have demonstrated effectiveness for converting complex hydroxypivalic acid derivatives to the corresponding methyl esters. Studies involving distillation residues from neopentyl glycol production have achieved 34-40% conversion of the charged raw material to methyl hydroxypivalate under optimized conditions. These approaches offer potential routes for valorizing industrial waste streams while producing valuable ester intermediates.

Enzymatic Approaches for Regioselective Modifications

Enzymatic esterification strategies represent emerging approaches for synthesizing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate with enhanced selectivity and environmental compatibility compared to traditional chemical methods. Lipase-catalyzed reactions offer particular advantages in terms of regioselectivity and mild reaction conditions. These biocatalytic approaches can often achieve high selectivity for monoester products while avoiding the oligomerization issues encountered in chemical esterification processes.

Immobilized lipase systems have demonstrated effectiveness for esterification reactions involving neopentyl glycol derivatives. Studies utilizing Candida rugosa lipase and Novozym 435 have achieved successful esterification of polyol substrates with various carboxylic acid components under solvent-free conditions. The enzyme systems exhibit excellent thermal stability and can operate at temperatures up to 70°C while maintaining high catalytic activity.

The regioselectivity of enzymatic esterification reactions depends on several factors including enzyme structure, substrate accessibility, and reaction conditions. Lipases generally exhibit preference for primary hydroxyl groups over secondary positions, making them well-suited for selective modification of polyol substrates. The quaternary carbon structure in neopentyl glycol derivatives can influence enzyme accessibility and reaction rates, requiring optimization of reaction conditions for each specific substrate-enzyme combination.

Process optimization strategies for enzymatic esterification include stepwise addition of acid substrates to minimize enzyme inhibition effects. Research has shown that dividing stoichiometric quantities of carboxylic acid into four equal portions and adding them sequentially as previous batches are consumed can achieve yields of 90% or higher. This approach helps maintain optimal substrate concentrations while avoiding enzyme deactivation caused by high acid concentrations.

| Enzyme System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Novozym 435 | 70 | 90 | 95 | 24 |

| Candida rugosa lipase | 60 | 85 | 92 | 18 |

| Thermomyces lanuginosus lipase | 65 | 88 | 94 | 20 |

The recyclability of immobilized enzyme systems represents a significant advantage for industrial applications. Studies have demonstrated that immobilized lipases can be reused for multiple reaction cycles with minimal loss of activity. The enzyme recovery process typically involves simple filtration and washing procedures, enabling cost-effective operation at commercial scales. Additionally, the mild reaction conditions employed in enzymatic processes reduce energy requirements and minimize thermal degradation of sensitive products.

Polyurethane Resin Design Principles

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as hydroxypivalyl hydroxypivalate or neopentyl glycol monohydroxypivalate, represents a critical building block in advanced polyurethane resin formulations [1] [4]. This difunctional ester-glycol compound, with molecular formula C₁₀H₂₀O₄ and molecular weight of 204.26 g/mol, exhibits unique structural characteristics that make it particularly valuable in polyurethane chemistry [1] . The compound's two hydroxyl groups and ester linkage provide multiple reactive sites for polyurethane network formation, while its branched neopentyl glycol backbone imparts exceptional hydrolytic stability [5] [9].

The incorporation of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate into polyurethane systems provides a balanced combination of hardness, flexibility, and adhesion properties [9] [11]. Research has demonstrated that this compound functions effectively as a building block for polyurethane adhesive resins, contributing to improved transparency through its tendency to suppress crystallization [9]. The high molecular weight of the compound reduces the need for solvents, significantly reducing volatile organic compound emissions in formulations [9].

Chain Extender Functionality in Cross-Linked Networks

The chain extender functionality of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate in cross-linked polyurethane networks is fundamentally determined by its dual hydroxyl functionality and molecular architecture [11] [14]. Studies on polyurethane resin compositions have shown that compounds with molecular weights less than 500, such as this hydroxypivalate ester, effectively adjust urethane group concentration to provide characteristic toughness to polyurethane resins [11]. The optimal urethane group concentration in polyurethane resins ranges from 500 to 4,000 equivalents per ton of resin, with preferred ranges of 1,500 to 1,700 equivalents [11].

When functioning as a chain extender, the compound participates in step-growth polymerization reactions with diisocyanates, creating urethane linkages that contribute to the overall network structure [14] [15]. Research has demonstrated that the molecular weight range of 5,000 to 80,000 is optimal for polyurethane resins, with the chain extender playing a crucial role in achieving these properties [11]. Below 5,000 molecular weight, mechanical strength becomes insufficient, while above 80,000, viscosity increases compromise workability and particle dispersibility [11].

| Property | Value Range | Effect of Hydroxypivalate Ester |

|---|---|---|

| Molecular Weight (g/mol) | 5,000-80,000 | Optimizes balance between strength and processability [11] |

| Urethane Group Concentration (eq/ton) | 1,500-1,700 | Provides characteristic toughness [11] |

| Glass Transition Temperature (°C) | Variable | Enhanced through crystallization suppression [9] |

| Hydrolytic Stability | High | Superior resistance to moisture degradation [15] |

The cross-linking density achieved through this chain extender directly influences the mechanical properties of the final polyurethane network [7] [14]. In chain-extended and cross-linked polyurethane systems, the compound contributes to the formation of hard domains that provide structural integrity while maintaining flexibility in soft segments [14]. The thermal properties of these networks show glass transition temperatures that remain stable across varying processing conditions, with values typically ranging from -45°C to -47°C for the soft segments [14].

Hydrolytic Stability Enhancement Mechanisms

The hydrolytic stability enhancement provided by 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate stems from its unique molecular structure and the resulting chemical resistance mechanisms [9] [12] [15]. The neopentyl glycol backbone provides exceptional resistance to hydrolysis due to the steric hindrance created by the quaternary carbon center and the branched methyl groups [5] [12]. This structural arrangement significantly reduces the accessibility of water molecules to the ester linkages, thereby enhancing long-term stability.

Research on hydrolytic stability in polyurethane systems has shown that polyurethane degradation occurs through the breaking of chemical bonds when exposed to water or moisture [15]. The incorporation of hydroxypivalate esters creates a protective effect against this degradation through multiple mechanisms [12] [13]. The branched structure of the compound creates steric barriers that physically impede water penetration into the polymer matrix [13] [15].

Studies comparing different ester structures have demonstrated that the hydrolytic stability directly correlates with the molecular architecture of the ester component [13]. The half-life of ester hydrolysis under basic conditions varies significantly based on the alkyl group structure, with branched esters showing superior stability compared to linear counterparts [13]. For hydroxypivalate esters, the electron-donating effects of the branched alkyl groups increase the stability of the resulting alkoxide ions, contributing to enhanced hydrolytic resistance [13].

Temperature-dependent studies have revealed that hydrolytic stability mechanisms remain effective across a wide temperature range [15]. The thermal analysis of polyurethane systems containing hydroxypivalate chain extenders shows initial decomposition temperatures above 170°C, with enhanced thermal stability compared to conventional linear chain extenders [24]. This temperature resistance ensures long-term performance in demanding applications where both moisture and elevated temperatures are present [12] [15].

High-Performance Polyester Architectures

The integration of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate into high-performance polyester architectures represents a significant advancement in polymer design for specialized coating applications [5] [8] [12]. The compound's role in polyester synthesis extends beyond simple chain extension to include fundamental modifications of polymer crystallinity, thermal properties, and mechanical performance [12] [17]. Research has demonstrated that the incorporation of this hydroxypivalate ester into polyester backbones results in materials with enhanced chemical resistance, improved weatherability, and superior hydrolytic stability [12] [17].

The molecular design principles governing high-performance polyester architectures rely heavily on the balanced incorporation of rigid and flexible segments [17] [19]. The neopentyl glycol-derived structure of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate provides an optimal balance between these requirements [8] [12]. Studies on polyester resin formulations have shown that the compound contributes to improved solubility characteristics and lower glass transition temperatures compared to conventional neopentyl glycol, while maintaining superior package stability [9] [12].

Crystallization Suppression in Powder Coatings

The crystallization suppression properties of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate in powder coating applications arise from its ability to disrupt regular polymer chain packing [9] [17] [18]. Research on crystalline polyester resins has demonstrated that the incorporation of branched ester structures significantly reduces crystallinity compared to unmodified systems [17]. In powder coating formulations, this crystallization suppression is particularly valuable for maintaining flow and leveling properties during the curing process [9].

Studies on polyester resin crystallization have shown that the addition of hydroxypivalate esters can reduce crystallinity from baseline values above 11% to controlled levels that optimize processing characteristics [17]. The mechanism of crystallization suppression involves the disruption of polymer chain regularity through the introduction of bulky, branched side groups that prevent efficient chain packing [17] [18]. X-ray diffraction analysis of modified polyester resins reveals changes in diffraction patterns that indicate reduced crystalline content when hydroxypivalate esters are incorporated [17].

| Crystallization Parameter | Unmodified Polyester | Hydroxypivalate-Modified | Improvement |

|---|---|---|---|

| Crystallinity (%) | >11.1 | 5-8 | Reduced crystallization [17] |

| Glass Transition Temperature (°C) | Higher | Lower | Improved processability [9] |

| Flow Properties | Limited | Enhanced | Better coating uniformity [9] |

| Package Stability | Standard | Superior | Extended shelf life [9] |

The temperature-dependent behavior of crystallization suppression shows that hydroxypivalate-modified polyesters maintain their amorphous character across a wider temperature range [17] [19]. Thermal analysis using differential scanning calorimetry reveals that the glass transition temperatures of these modified systems can be precisely controlled through the level of hydroxypivalate incorporation [19] [38]. This temperature control is essential for powder coating applications where processing windows must be carefully maintained [9] [17].

Mechanical property analysis of powder coatings formulated with crystallization-suppressed polyesters shows improved impact resistance and flexibility without compromising hardness [17]. The balance between crystalline and amorphous regions in the final coating determines the overall performance characteristics, with hydroxypivalate modification providing optimal control over this balance [17] [18].

Glass Transition Temperature Modulation Strategies

Glass transition temperature modulation in polyester systems containing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves sophisticated molecular design strategies that leverage the compound's unique structural characteristics [9] [19] [38]. The glass transition temperature represents a critical parameter that determines the temperature range over which the polyester maintains its desired mechanical properties [38] [42]. Research has shown that the incorporation of hydroxypivalate esters provides precise control over glass transition temperatures through multiple mechanisms [19] [40].

The molecular mobility of polymer chains in the glassy state is fundamentally altered by the presence of branched ester side chains [19] [40]. Studies using differential scanning calorimetry have demonstrated that the glass transition temperature can be systematically adjusted through variations in hydroxypivalate content [38] [40]. The branched structure of the compound introduces free volume into the polymer matrix, which directly influences the temperature at which segmental motion becomes possible [19] [42].

Thermal analysis data from polyester systems modified with hydroxypivalate esters show glass transition temperatures ranging from -1°C to 54°C, depending on the degree of modification and molecular weight [40]. The thermal stability of these systems extends beyond 300°C, indicating that glass transition temperature modulation does not compromise the overall thermal performance [40]. Thermogravimetric analysis reveals that initial decomposition temperatures for hydroxypivalate-modified polyesters typically occur above 275°C [24] [35].

| Modification Level | Glass Transition Temperature (°C) | Thermal Stability (°C) | Mechanical Properties |

|---|---|---|---|

| Low (5-10%) | 45-54 | >300 | High stiffness [40] |

| Medium (15-25%) | 20-35 | >300 | Balanced flexibility [40] |

| High (30-40%) | -1 to 15 | >280 | Enhanced flexibility [40] |

The relationship between glass transition temperature and coating performance in polyester systems shows that optimal ranges exist for specific applications [38] [42]. For powder coatings, glass transition temperatures below the application temperature ensure proper flow and leveling, while maintaining sufficient rigidity at service temperatures [9] [17]. The modulation strategies employed must consider both the immediate processing requirements and long-term performance characteristics [38] [42].

Dynamic mechanical analysis of hydroxypivalate-modified polyesters reveals that the glass transition behavior exhibits clear temperature-dependent changes in storage and loss moduli [42]. The breadth of the glass transition region can be controlled through molecular design, allowing for the optimization of temperature-dependent properties [19] [42]. This control is particularly important in applications where the coating must perform across a wide temperature range [38] [39].

UV-Curable Coating Systems

The incorporation of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate into UV-curable coating systems represents an advanced approach to developing high-performance photopolymerizable materials [22] [23] [24]. The compound's dual hydroxyl functionality enables the formation of acrylated derivatives that participate in free radical photopolymerization reactions [3] [22]. Research has demonstrated that UV-curable systems based on hydroxypivalate esters exhibit superior mechanical properties, with tensile strengths reaching 12.49 MPa and transparency levels exceeding 95% in the 400-800 nm range [24].

The photopolymerization kinetics of systems containing hydroxypivalate-derived acrylates show distinctive characteristics that differ from conventional acrylate monomers [22] [23]. Studies using photo-differential scanning calorimetry have revealed that these systems exhibit temperature-dependent curing behavior, with maximum photopolymerization rates increasing from 5.25 × 10⁻² to 8.42 × 10⁻² s⁻¹ as temperature increases from 5°C to 85°C [23]. The double bond conversion rates for these systems typically exceed 90%, indicating highly efficient crosslinking [23] [24].

Acrylated Derivative Photopolymerization Kinetics

The photopolymerization kinetics of acrylated derivatives of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate exhibit complex behavior that depends on multiple factors including temperature, light intensity, and molecular architecture [22] [23] [25]. Research using photo-differential scanning calorimetry has established that the curing process follows a characteristic three-stage pattern: an initial induction period, rapid acceleration, and final deceleration due to vitrification [22] [25].

The activation energy for photopolymerization of hydroxypivalate acrylates has been determined through Arrhenius analysis, showing temperature-dependent rate constants that follow established kinetic models [23]. At low conversions, the photopolymerization rate remains constant and depends primarily on double bond reactivity [23]. As the reaction progresses, auto-acceleration occurs due to the diffusion-limited coupling of macroradicals, followed by auto-deceleration when the system transitions to a rubbery, glassy network [23].

| Temperature (°C) | Maximum Rate (s⁻¹) | Gel Point Time (s) | Final Conversion (%) |

|---|---|---|---|

| 5 | 5.25 × 10⁻² | 7.0 | 63.8 [23] |

| 25 | 6.85 × 10⁻² | 5.5 | 78.5 [23] |

| 65 | 7.92 × 10⁻² | 4.2 | 88.2 [23] |

| 85 | 8.42 × 10⁻² | 3.3 | 92.2 [23] |

The molecular weight between crosslinks in UV-cured hydroxypivalate acrylate systems directly influences the final mechanical properties [22] [24]. Studies have shown that the crosslink density can be controlled through the acrylate functionality and curing conditions, with higher crosslink densities resulting in increased tensile strength and thermal stability [24]. The glass transition temperatures of fully cured systems range from -11°C to -8°C, depending on the curing temperature and final conversion [23].

Fourier transform infrared spectroscopy analysis of the curing process shows that characteristic acrylate peaks at 1635 cm⁻¹ and 813 cm⁻¹ disappear within 60 seconds of UV exposure, indicating complete conversion of reactive groups [24]. The absence of residual acrylate functionality is crucial for achieving optimal mechanical properties and long-term stability [22] [24].

Surface Adhesion Optimization in Hybrid Formulations

Surface adhesion optimization in hybrid formulations containing 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves complex interactions between surface energy, wetting characteristics, and interfacial bonding mechanisms [27] [29] [31]. The hydroxyl functionality of the compound provides multiple pathways for adhesion enhancement through hydrogen bonding and chemical interaction with substrate surfaces [31] [32]. Research has demonstrated that hydroxyl-functional polymers significantly improve adhesion of both water-borne and solvent-borne coatings to various substrates [31].

The surface tension characteristics of coatings formulated with hydroxypivalate esters play a critical role in determining wetting and adhesion properties [32] [33]. Studies have shown that surface tension affects the ability of liquid coatings to spread and wet substrate surfaces, with lower surface tension generally resulting in better wetting characteristics [32]. The balance between surface tension and substrate surface energy determines the overall adhesion performance [32] [27].

Hybrid coating formulations incorporating hydroxypivalate esters demonstrate superior adhesion characteristics through multiple mechanisms [29] [33]. The combination of urethane and acrylic properties in these systems provides excellent wetting, adhesion, and barrier properties [29]. Research on hybrid polymer dispersions has shown that these systems offer outstanding corrosion resistance, durability, and weathering resistance when applied to various substrates including metals, plastics, concrete, and wood [29].

| Substrate Type | Surface Energy (mN/m) | Adhesion Strength (MPa) | Failure Mode |

|---|---|---|---|

| Aluminum | 45-50 | 8.5-12.2 | Cohesive [31] |

| Steel | 40-45 | 7.8-11.5 | Mixed [31] |

| Plastic (PET) | 35-40 | 6.2-9.8 | Adhesive [31] |

| Wood | 25-35 | 5.5-8.9 | Substrate [34] |

The pretreatment effects on surface adhesion have been extensively studied for hydroxypivalate-containing coatings [28] [34]. Surface preparation methods including chemical etching, plasma treatment, and primer application significantly influence the final adhesion performance [28] [33]. Research has shown that proper surface pretreatment can increase adhesion strength by 40-60% compared to untreated surfaces [28] [34].

The long-term stability of adhesion in hybrid formulations depends on the hydrolytic stability of the interfacial bonds [13] [15] [16]. Studies have demonstrated that the superior hydrolytic stability of hydroxypivalate esters contributes to maintained adhesion performance under challenging environmental conditions [15] [16]. The resistance to moisture-induced degradation ensures that adhesion strength is retained over extended service periods [13] [15].

Plastic Crystal Phase Behavior Analysis

The compound 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate represents a fascinating example of molecular architecture that exhibits plastic crystal behavior under specific thermodynamic conditions [1] [2]. This organic ester compound, with molecular formula C10H20O4 and molecular weight 204.26 g/mol, demonstrates unique structural characteristics that make it suitable for advanced material science applications [3] [4].

The plastic crystal phase behavior of this compound is fundamentally governed by the interplay between its molecular structure and intermolecular forces. The presence of two hydroxyl groups and the symmetric dimethyl substitution pattern create a molecular framework that allows for orientational disorder while maintaining positional order in the crystal lattice [1] . This dual nature is critical for understanding the phase transition mechanisms that occur under varying pressure and temperature conditions.

The molecular structure features two identical 3-hydroxy-2,2-dimethylpropyl units connected through an ester linkage, creating a symmetric molecule with significant conformational flexibility [2] [4]. The hydroxyl groups serve as hydrogen bond donors and acceptors, forming extensive hydrogen bonding networks that stabilize the crystal structure at ambient conditions but become increasingly disordered under pressure-induced transitions [6] [7].

Pressure-Induced Orientational Disorder Transitions

Pressure-induced orientational disorder transitions in 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate represent a complex thermodynamic phenomenon that involves the systematic disruption of molecular orientation while preserving the overall crystal lattice structure [8] [9]. These transitions are characterized by a gradual increase in rotational freedom of the molecular units as external pressure is applied, leading to enhanced entropy and modified thermal properties.

The pressure dependence of orientational disorder follows established principles observed in similar organic compounds. As hydrostatic pressure increases from ambient conditions to approximately 0.1 GPa, the compound begins to exhibit increased molecular mobility around the central ester linkage [8] [10]. This mobility is manifested through rotational motion of the dimethyl-substituted carbon centers, which act as pivotal points for molecular reorientation.

Experimental observations from related compounds suggest that the transition temperature for orientational disorder increases linearly with applied pressure at a rate of approximately 10-15 K per 0.1 GPa [8] [6]. This pressure coefficient reflects the volumetric changes associated with the disorder transition and the compressibility of the hydrogen bonding network that stabilizes the ordered phase.

The mechanism underlying pressure-induced orientational disorder involves the weakening of intermolecular hydrogen bonds as the crystal lattice is compressed. The hydroxyl groups, which form the primary stabilizing interactions in the ordered phase, experience geometric constraints that reduce their binding efficiency [7] [11]. This reduction in hydrogen bond strength allows for increased thermal motion and rotational freedom of the molecular units.

At pressures exceeding 0.2 GPa, the compound enters a regime of extensive orientational disorder where molecules can adopt multiple conformational states within the crystal lattice [6] [12]. This high-pressure phase is characterized by significant entropy increase and corresponding changes in thermal conductivity and mechanical properties.

Hydrogen Bonding Networks in Colossal Barocaloric Effects

The hydrogen bonding networks in 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate play a crucial role in generating colossal barocaloric effects through their pressure-sensitive structural reorganization [7] [13]. These networks consist of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules, creating a three-dimensional framework that undergoes dramatic changes under applied pressure.

The barocaloric effect in this compound arises from the pressure-induced restructuring of the hydrogen bonding network, which results in significant entropy changes during phase transitions [6] [14]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, enabling the formation of complex bridging structures that can accommodate multiple molecular orientations.

Under ambient conditions, the hydrogen bonding network exhibits a rigid, low-entropy configuration with well-defined intermolecular distances and angles [7] [13]. As pressure is applied, these networks undergo systematic reorganization, with hydrogen bonds breaking and reforming in new configurations that allow for increased molecular mobility and orientational disorder.

The colossal barocaloric effect manifests as a large entropy change during the pressure-induced phase transition, with values potentially reaching 300-400 J kg⁻¹ K⁻¹ based on theoretical estimates from similar compounds [6] [12]. This substantial entropy change is directly attributable to the dramatic increase in the number of accessible conformational states as the hydrogen bonding network becomes more flexible under pressure.

The pressure sensitivity of the hydrogen bonding network is enhanced by the molecular structure of the compound, which features multiple hydroxyl groups positioned to form cooperative hydrogen bonding patterns [7] [15]. These cooperative effects amplify the response to applied pressure, leading to sharp phase transitions and large barocaloric effects at relatively modest pressures.

The reversibility of the barocaloric effect depends on the ability of the hydrogen bonding network to reform its original configuration upon pressure release. The symmetric molecular structure and the presence of multiple equivalent hydrogen bonding sites facilitate this reversibility, making the compound potentially useful for practical barocaloric cooling applications [6] [14].

Solid-State Refrigeration Material Engineering

The engineering of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate for solid-state refrigeration applications requires a comprehensive understanding of its thermodynamic properties and phase transition behavior under operational conditions [16] [17]. This compound represents a promising candidate for barocaloric cooling systems due to its favorable combination of large entropy changes, moderate transition pressures, and thermal stability.

The solid-state refrigeration potential of this compound stems from its ability to undergo reversible phase transitions that involve significant entropy changes [14] [16]. These transitions can be induced by relatively modest pressure changes, making the compound suitable for practical cooling applications where high-pressure requirements would be prohibitive.

The molecular design features that make this compound attractive for refrigeration applications include its symmetric structure, which promotes uniform phase transitions, and the presence of multiple hydrogen bonding sites that enable cooperative structural changes [16] [17]. These features contribute to sharp phase transitions with minimal hysteresis, which is essential for efficient refrigeration cycles.

Entropic Change Quantification During Phase Transitions

The quantification of entropic changes during phase transitions in 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is fundamental to understanding its potential as a barocaloric refrigerant [18] [19]. The entropy change associated with the orientational disorder transition represents the driving force for the barocaloric effect and determines the theoretical cooling capacity of the material.

The entropy change during the phase transition can be calculated using the relationship between the latent heat of transition and the transition temperature. For this compound, the estimated entropy change ranges from 250-400 J kg⁻¹ K⁻¹ based on the structural similarities to known barocaloric materials [6] [12]. This substantial entropy change is primarily attributed to the increase in rotational and conformational degrees of freedom as the molecule transitions from an ordered to a disordered state.

The temperature dependence of the entropy change follows the expected thermodynamic behavior, with the magnitude of the change being inversely related to the transition temperature [18] [20]. This relationship is governed by the fundamental thermodynamic principle that entropy changes are more significant at lower temperatures where thermal energy is less dominant.

The pressure dependence of the entropy change is characterized by a gradual increase as the transition pressure is elevated. This increase reflects the enhanced degree of disorder that can be achieved at higher pressures, where the molecular packing becomes more constrained and the number of accessible conformational states increases [6] [14].

Experimental determination of entropy changes requires careful calorimetric measurements under controlled pressure conditions. The heat capacity measurements must account for both the latent heat of transition and the sensible heat changes associated with temperature variations during the phase transition [19] [21].

The reversibility of the entropy change is crucial for practical applications. The compound demonstrates excellent reversibility due to its symmetric molecular structure and the absence of irreversible chemical changes during the phase transition [6] [12]. This reversibility ensures that the barocaloric effect can be maintained over multiple cooling cycles.

Thermal Conductivity-Pressure Response Profiling

The thermal conductivity-pressure response profiling of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate provides critical insights into its heat transfer characteristics under operational conditions relevant to solid-state refrigeration systems [22] [23]. The pressure dependence of thermal conductivity is particularly important for understanding the heat transfer limitations and optimization opportunities in barocaloric cooling devices.

The thermal conductivity of organic crystals typically increases with applied pressure due to enhanced phonon transport resulting from reduced lattice spacing and increased atomic interactions [22] [23]. For this compound, the estimated thermal conductivity at ambient conditions is approximately 0.15 W m⁻¹ K⁻¹, which increases to an estimated 0.25-0.35 W m⁻¹ K⁻¹ at pressures of 0.1-0.3 GPa.

The pressure coefficient of thermal conductivity for this compound is estimated to be approximately 0.8-1.2 W m⁻¹ K⁻¹ GPa⁻¹, based on experimental data from structurally similar organic compounds [22] [23]. This positive pressure coefficient indicates that the material becomes more thermally conductive under the pressures typically employed in barocaloric cooling systems.

The anisotropic nature of thermal conductivity in the crystal structure must be considered for practical applications. The molecular packing arrangement creates preferential heat transfer directions that can be exploited in device design to optimize thermal management [22] [24]. The thermal conductivity along the hydrogen bonding direction is typically higher than in perpendicular directions due to the stronger intermolecular interactions.

The temperature dependence of thermal conductivity follows the expected behavior for organic crystals, with conductivity decreasing as temperature increases due to enhanced phonon scattering [22] [23]. This temperature dependence must be accounted for in the design of barocaloric cooling systems to ensure adequate heat transfer across the operating temperature range.

The phase transition region exhibits anomalous thermal conductivity behavior, with a temporary reduction in conductivity as the material transitions between ordered and disordered states [22] [23]. This reduction is attributed to increased phonon scattering at the phase boundary and the temporary disruption of the crystal lattice structure during the transition.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 342 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 337 of 342 companies with hazard statement code(s):;

H318 (44.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (55.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester: ACTIVE